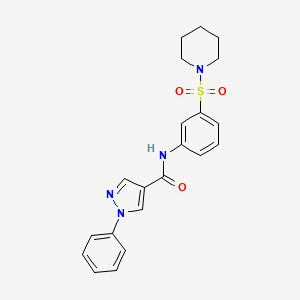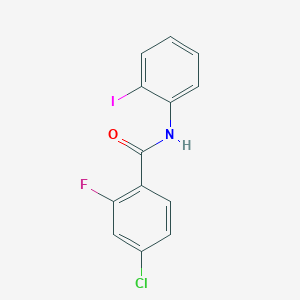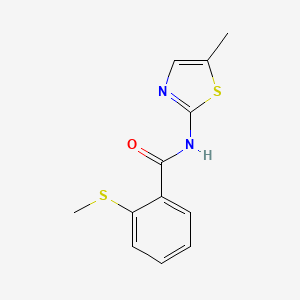
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSB-603 is a selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in regulating appetite, mood, and pain perception.
Mechanism of Action
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, mood, and pain perception. 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various effects on physiological processes depending on the tissue and cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide depend on the tissue and cell type in which it is used. In the central nervous system, 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has been shown to decrease appetite, reduce pain perception, and improve mood. In peripheral tissues, 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has been shown to reduce inflammation and improve metabolic function. The compound has also been shown to have potential applications in cancer therapy, as it can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its availability in high purity and yield, and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low potency compared to other CB1 receptor antagonists and its potential off-target effects on other G protein-coupled receptors. These limitations should be taken into consideration when designing experiments using 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide.
Future Directions
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has several potential future directions for research, including its use in drug discovery programs aimed at developing new treatments for obesity, addiction, and other disorders. The compound could also be used to study the role of the CB1 receptor in various physiological processes, including appetite, pain perception, and mood regulation. Additionally, 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide could be used in cancer therapy, either alone or in combination with other drugs, to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the potential applications of 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide in these and other fields.
Synthesis Methods
The synthesis of 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3-diphenylpyrazole with N-(3-piperidin-1-ylsulfonyl)aniline in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide in high yield and purity. The synthesis method has been optimized to produce 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide on a large scale, making it readily available for research purposes.
Scientific Research Applications
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have a high affinity for the CB1 receptor, making it a promising tool for studying the role of this receptor in various physiological processes. 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has been used to investigate the effects of CB1 receptor antagonism on appetite, pain perception, and mood regulation. The compound has also been used in drug discovery programs aimed at developing new treatments for obesity, addiction, and other disorders.
properties
IUPAC Name |
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(17-15-22-25(16-17)19-9-3-1-4-10-19)23-18-8-7-11-20(14-18)29(27,28)24-12-5-2-6-13-24/h1,3-4,7-11,14-16H,2,5-6,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQJZYEEZRYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)




![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)


